molecular formula C14H17ClN2O3 B7984634 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7984634
M. Wt: 296.75 g/mol
InChI Key: CASZWTJNHOXXEK-GFCCVEGCSA-N
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Description

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-35-7) is a chiral pyrrolidine derivative featuring a 2-chloro-acetyl group and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₇ClN₂O₃, with a molecular weight of 296.75 g/mol . Key physicochemical properties include a predicted boiling point of 495.6±45.0 °C, density of 1.29±0.1 g/cm³, and pKa of 11.86±0.20, indicating moderate lipophilicity and basicity . The (R)-configuration at the pyrrolidine-3-yl position is critical for stereospecific interactions in medicinal chemistry applications, such as enzyme inhibition or prodrug synthesis.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZWTJNHOXXEK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The (R)-pyrrolidin-3-ylamine intermediate is synthesized via asymmetric hydrogenation of pyrrolin-3-one using a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) >98%. Subsequent protection of the amine with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during chloroacetylation.

Chloroacetyl Group Introduction

Chloroacetylation employs 2-chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC). Yields typically exceed 85% when conducted at 0–5°C to avoid N-alkylation byproducts.

Carbamate Formation and Benzyl Ester Protection

Boc deprotection using trifluoroacetic acid (TFA) in DCM liberates the free amine, which reacts with benzyl chloroformate in cyclohexane under reflux. Cyclohexane’s azeotropic properties facilitate water removal, critical for preventing hydrolysis of the chloroacetyl group. Ethyl acetate precipitates the product as a tosylate salt, yielding 88–92% enantiopure material.

Solvent and Temperature Effects on Stereochemical Integrity

Racemization during carbamate formation poses a major challenge. Comparative studies reveal that solvent choice profoundly impacts enantiopurity:

SolventBoiling Point (°C)Racemization (%)Yield (%)
Cyclohexane80.7<192
Toluene110.615–3078
Benzene*80.1<190

*Benzene use is discouraged due to toxicity. Cyclohexane’s lower polarity reduces intermolecular interactions that promote racemization, making it the solvent of choice.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

Industrial synthesis employs tubular flow reactors with:

  • Residence time : 12–15 minutes

  • Temperature gradient : 25°C (inlet) → 80°C (reaction zone) → 10°C (quench)

  • Pressure : 3–5 bar to maintain solvent liquidity.

This setup achieves 94% conversion with <0.5% racemization, surpassing batch reactor efficiency by 22%.

Purification via Gradient Crystallization

Post-reaction mixtures undergo fractional crystallization:

  • Primary crystallization : Ethyl acetate/hexane (1:3) removes hydrophobic impurities.

  • Secondary crystallization : Methanol/water (4:1) isolates the target compound with >99.5% purity.

Analytical Characterization and Quality Control

Chiral HPLC Validation

Enantiopurity is confirmed using a Chiralpak IA-3 column (4.6 × 250 mm) with hexane:isopropanol (85:15) mobile phase (flow rate: 1.0 mL/min). Retention times:

  • (R)-enantiomer: 14.2 min

  • (S)-enantiomer: 16.8 min.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

  • Degradation : <2% over 6 months under nitrogen atmosphere.

  • Critical storage parameters :

    • Moisture content: <0.1% (Karl Fischer titration)

    • Oxygen levels: <50 ppm (headspace GC).

Comparative Analysis of Methodological Advancements

Traditional vs. Flow Chemistry Approaches

ParameterBatch ReactorFlow Reactor
Reaction time8 hours15 minutes
Energy consumption12 kWh/kg4.3 kWh/kg
Solvent waste30 L/kg8 L/kg
Enantiomeric excess98.5%99.2%

Flow reactors reduce environmental impact while enhancing stereochemical outcomes.

Challenges and Mitigation Strategies

Racemization During Benzylation

The benzyl ester’s electrophilic nature renders it prone to base-catalyzed racemization. Mitigation includes:

  • pH control : Maintain reaction pH 6.5–7.0 using phosphate buffers.

  • Low-temperature processing : Conduct reactions at −10°C during benzyl chloroformate addition.

Byproduct Formation from Chloroacetyl Hydrolysis

Hydrolysis of the chloroacetyl group to glycolic acid occurs at >40°C. Strategies involve:

  • Stoichiometric water scavengers : Molecular sieves (3Å) reduce water content to <50 ppm.

  • Alternative acylating agents : 2-Chloroacetic anhydride decreases hydrolysis rates by 40% .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chloroacetyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • CAS Number : 1353993-35-7
  • Molecular Formula : C17_{17}H21_{21}ClN2_{2}O3_{3}
  • Molecular Weight : 338.83 g/mol

The structure consists of a pyrrolidine ring substituted with a chloroacetyl group and a carbamic acid moiety linked to a benzyl ester, which contributes to its biological activity.

Pharmacological Applications

  • Anti-Acetylcholine Activity
    • Research indicates that esters related to pyrrolidine compounds exhibit significant anti-acetylcholine activity. For instance, derivatives have been shown to rival atropine in potency, suggesting potential for therapeutic applications in treating conditions like bradycardia or other cholinergic disorders .
  • Local Anesthetic Properties
    • The compound's structural characteristics allow it to function as a local anesthetic. Studies have demonstrated that increasing the carbon chain length on the nitrogen atom enhances local anesthetic activity while diminishing anti-acetylcholine effects .
  • Antihistamine Effects
    • Many compounds within this class demonstrate antihistamine properties, making them candidates for allergy treatments. The balance between their anti-cholinergic and antihistaminic activities can be fine-tuned through structural modifications .

Synthetic Applications

  • Organic Synthesis
    • The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
  • Protecting Group in Synthesis
    • As a carbamate derivative, it can act as a protecting group for amines during multi-step syntheses. This application is particularly useful when synthesizing sensitive compounds that require selective functionalization .

Case Study 1: Synthesis of Anticholinergic Agents

A study explored the synthesis of various pyrrolidine derivatives, including [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, which were evaluated for their anticholinergic properties. The results indicated that modifications to the ester group significantly influenced the pharmacological profile, enhancing their therapeutic potential against cholinergic toxicity .

Case Study 2: Development of Local Anesthetics

In another investigation, researchers synthesized several derivatives of pyrrolidine esters and assessed their local anesthetic efficacy. The findings highlighted that compounds similar to this compound exhibited promising anesthetic effects comparable to established local anesthetics like lidocaine .

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and benzyl ester moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substitutions on the Carbamic Acid Nitrogen

Compounds with additional alkyl/aryl groups on the carbamic nitrogen exhibit distinct steric and electronic profiles:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Difference
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 1353993-35-7 C₁₄H₁₇ClN₂O₃ 296.75 Reference compound (no N-substituent)
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 205448-32-4 C₁₇H₂₁ClN₂O₃ 336.45 Cyclopropyl group on carbamic nitrogen
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354008-65-3 C₁₇H₂₃ClN₂O₃ 338.83 Isopropyl group on carbamic nitrogen
  • Higher molecular weight and lipophilicity (logP ~2.8 for cyclopropyl vs. ~2.1 for parent compound) may improve membrane permeability but reduce aqueous solubility .

Modifications to the 2-Chloro-acetyl Group

Replacing the chloro-acetyl group alters reactivity and polarity:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Difference
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354001-63-0 C₁₇H₂₆N₂O₃ 306.40 2-Hydroxy-ethyl instead of 2-chloro-acetyl
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₇H₂₆N₂O₃ 306.40 Ethyl group on carbamate + hydroxy-ethyl
  • Increased polarity (due to -OH group) enhances solubility but may limit blood-brain barrier penetration .

Stereochemical and Positional Isomers

The (R)-configuration is essential for activity, as evidenced by:

  • (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6): Chlorine at the pyrrolidine-3-yl position but lacks the 2-chloro-acetyl group. Shows reduced bioactivity in protease inhibition assays compared to the parent compound .
  • Racemic mixtures or (S)-isomers : Often exhibit diminished binding affinity in chiral environments, underscoring the importance of stereochemical purity .

Biological Activity

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. It features a pyrrolidine ring with a chloroacetyl substituent and a benzyl ester group, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H21ClN2O3
  • Molecular Weight : 336.82 g/mol
  • IUPAC Name : [(R)-1-(2-chloroacetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

The compound's structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that promote cell death and inhibit proliferation .
  • Cholinesterase Inhibition : Similar compounds have shown promise in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing downstream signaling pathways that regulate cellular functions such as proliferation and apoptosis .
  • Enzyme Inhibition : By acting as an inhibitor of cholinesterases, the compound can increase acetylcholine levels in the synaptic cleft, enhancing cognitive function and memory retention in models of Alzheimer’s disease .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells; superior cytotoxicity compared to standard treatments like bleomycin.
NeuroprotectionDemonstrated dual inhibition of AChE and BuChE; showed neuroprotective effects in animal models.
Pharmacological ProfilesIdentified binding affinities with M3 muscarinic receptors; linked to enhanced cell proliferation in colorectal cancer models.

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